5-fluoro-2-methyl-N-(pentan-2-yl)aniline
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Overview
Description
5-fluoro-2-methyl-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C12H18FN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a fluorine atom at the 5-position and a methyl group at the 2-position. Additionally, the nitrogen atom is bonded to a pentan-2-yl group. This compound is of interest in various fields of chemistry and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-methyl-N-(pentan-2-yl)aniline typically involves the following steps:
Nitration: The starting material, 2-methyl aniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Fluorination: The amino group is then replaced by a fluorine atom using a fluorinating agent like hydrogen fluoride or a fluorinating reagent.
Alkylation: Finally, the nitrogen atom is alkylated with pentan-2-yl bromide in the presence of a base like potassium carbonate to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-methyl-N-(pentan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various amines.
Scientific Research Applications
5-fluoro-2-methyl-N-(pentan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-2-methyl-N-(pentan-2-yl)aniline involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pentan-2-yl group can also affect the compound’s solubility and membrane permeability, impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(pentan-2-yl)aniline: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-fluoro-2-methyl-N-(butan-2-yl)aniline: Similar structure but with a shorter alkyl chain, affecting its solubility and reactivity.
5-fluoro-2-methyl-N-(hexan-2-yl)aniline: Similar structure but with a longer alkyl chain, impacting its physical and chemical properties.
Uniqueness
5-fluoro-2-methyl-N-(pentan-2-yl)aniline is unique due to the presence of both the fluorine atom and the pentan-2-yl group, which confer specific chemical and biological properties. The fluorine atom enhances the compound’s reactivity and binding affinity, while the pentan-2-yl group influences its solubility and membrane permeability.
Properties
Molecular Formula |
C12H18FN |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
5-fluoro-2-methyl-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H18FN/c1-4-5-10(3)14-12-8-11(13)7-6-9(12)2/h6-8,10,14H,4-5H2,1-3H3 |
InChI Key |
QOKGZFWQIYIUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=C(C=CC(=C1)F)C |
Origin of Product |
United States |
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